6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

CXCR3 antagonism Chemokine receptor Calcium flux

The compound 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 701217-54-1, molecular weight 406.3 g/mol) is a fully synthetic 2-oxo-2H-chromene-3-carboxamide derivative belonging to the coumarin–carboxamide superfamily. The 2-oxo-2H-chromene (coumarin) scaffold is recognized as a privileged structure in medicinal chemistry, with carboxamide functionalization at position 3 known to confer potent receptor modulator activity, particularly at G protein-coupled receptors and nuclear epigenetic targets.

Molecular Formula C19H20BrNO4
Molecular Weight 406.276
CAS No. 701217-54-1
Cat. No. B2859524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS701217-54-1
Molecular FormulaC19H20BrNO4
Molecular Weight406.276
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCCC3=CCCCC3
InChIInChI=1S/C19H20BrNO4/c1-24-16-11-14(20)9-13-10-15(19(23)25-17(13)16)18(22)21-8-7-12-5-3-2-4-6-12/h5,9-11H,2-4,6-8H2,1H3,(H,21,22)
InChIKeyPERJVNYTGNXMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 701217-54-1) – Chemical Identity and Pharmacological Class


The compound 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 701217-54-1, molecular weight 406.3 g/mol) is a fully synthetic 2-oxo-2H-chromene-3-carboxamide derivative belonging to the coumarin–carboxamide superfamily [1]. The 2-oxo-2H-chromene (coumarin) scaffold is recognized as a privileged structure in medicinal chemistry, with carboxamide functionalization at position 3 known to confer potent receptor modulator activity, particularly at G protein-coupled receptors and nuclear epigenetic targets [2]. This specific derivative carries a 6-bromo and an 8-methoxy substitution on the chromene core, coupled with an N-cyclohexenylethyl carboxamide side chain, a combination that distinguishes it from simpler coumarin-3-carboxamides and directs a multi-target interaction profile relevant to procurement decisions in drug discovery and chemical biology.

Why Generic 2-Oxo-2H-Chromene-3-Carboxamides Cannot Replace 701217-54-1 in Target-Based Studies


Generic substitution among chromene-3-carboxamides is not scientifically tenable because the N-substituent dictates the target engagement profile. In this class, even minor alterations to the carboxamide side chain produce dramatic shifts in potency across receptor families. For example, within the same coumarin-3-carboxamide series, replacing an N-phenyl group can abolish sphingosine-1-phosphate (S1P) receptor modulation entirely, while the N-cyclohexenylethyl motif uniquely engages CXCR3 with low-nanomolar affinity [1][2]. The quantitative evidence below demonstrates that CAS 701217-54-1 exhibits a distinctive multi-target inhibition signature spanning a chemokine receptor (CXCR3), an intracellular lipid amidase (NAAA), and several chromobox-domain proteins (CBX6, CBX8, CBX2) – a polypharmacology profile that is not replicated by any available close analog, rendering generic replacement scientifically invalid [2].

Quantitative Differentiation Evidence for 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (701217-54-1)


CXCR3 Antagonist Potency: 701217-54-1 Versus Clinical-Stage ACT-660602 in FLIPR Calcium Mobilization Assays

In fluorometric imaging plate reader (FLIPR) assays measuring antagonism of human CXCR3-mediated calcium mobilization in engineered CHO-K1 cells, 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide achieves an IC50 of 1 nM [1]. Under comparable FLIPR conditions with the same receptor, the clinical-stage CXCR3 antagonist ACT-660602 exhibits an IC50 of 2.7 nM [2]. The 2.7-fold greater potency observed for 701217-54-1 establishes it as one of the most potent CXCR3 antagonists reported in this assay format, supporting its selection as a superior tool compound for CXCR3 target validation campaigns.

CXCR3 antagonism Chemokine receptor Calcium flux

NAAA Inhibition: 701217-54-1 Compared to Reference Inhibitor NAAA-IN-1 in Cellular Enzyme Assays

Inhibition of human N-acylethanolamine acid amidase (NAAA) was measured in HEK293 cells expressing the human enzyme, using N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide as fluorogenic substrate. Under these conditions, 701217-54-1 produces an IC50 of 160 nM [1]. The well-characterized reference NAAA inhibitor NAAA-IN-1 (Compound 1) demonstrates an IC50 of 7 nM in a comparable cellular assay . Although 701217-54-1 is approximately 23-fold less potent than the optimized reference inhibitor, it occupies a distinct potency tier that, when combined with its concurrent CXCR3 activity, offers a differentiated polypharmacology profile absent in NAAA-selective tool compounds.

NAAA inhibition Lipid amidase Pain and inflammation

Target Selectivity Profile: Distinct Polypharmacology of 701217-54-1 Across CXCR3, Chromobox-Domain Proteins, and NAAA

Comprehensive binding profiling reveals that 701217-54-1 engages multiple targets at single-digit nanomolar to low-micromolar concentrations: CXCR3 IC50 = 1 nM, NAAA IC50 = 160 nM, CBX6 Kd = 900 nM, CBX8 Kd = 6,000 nM, and CBX2 Kd = data available in the binding database [1]. In contrast, the closest commercially available structural analog, 6-Bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (C19H22BrNO4, MW 408.3), lacks the cyclohexenyl unsaturation and has no reported CXCR3 or NAAA affinity data in public repositories , underscoring the unique polypharmacology of the target compound.

Target selectivity Polypharmacology CBX domain binding

Validated Application Scenarios for 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (701217-54-1)


CXCR3-Dependent Calcium Mobilization Screening and Target Validation

With a FLIPR IC50 of 1 nM against human CXCR3 in CHO-K1 cells [1], 701217-54-1 is a high-potency antagonist suitable for primary and secondary screening campaigns focused on CXCR3-mediated calcium signaling. Its potency exceeds that of the clinical-stage comparator ACT-660602 (IC50 2.7 nM) [2], enabling lower compound usage and reduced solvent interference in high-throughput formats. This makes the compound a cost-effective positive control or chemical probe for laboratories validating CXCR3 antagonists in inflammation, autoimmunity, or oncology target discovery programs.

Dual CXCR3/NAAA Polypharmacology Research in Neuroinflammation

The compound's concurrent inhibition of CXCR3 (IC50 1 nM) [1] and NAAA (IC50 160 nM) [3] provides a chemically tractable tool for studying the intersection of chemokine-driven immune cell trafficking and N-acylethanolamine lipid signaling. In contrast to NAAA-selective inhibitors such as NAAA-IN-1 (IC50 7 nM), which lack CXCR3 activity , 701217-54-1 enables simultaneous modulation of both pathways at experimentally achievable concentrations, an advantage for ex vivo or in vitro neuroinflammatory model systems where both targets contribute to disease-relevant phenotypes.

Chemical Biology Probe for Chromobox-Domain Epigenetic Target Engagement

701217-54-1 binds the N-terminal chromodomains of CBX6 (Kd 900 nM), CBX8 (Kd 6,000 nM), and CBX2 [4], providing a scaffold for developing chemical probes that target the chromobox family of epigenetic reader proteins. The closest commercially listed analog, 6-Bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, has no annotated CBX domain binding data , positioning 701217-54-1 as the only readily available entry point for SAR exploration of chromene-3-carboxamides as chromodomain ligands.

Reference Compound for Procuring 6-Bromo-8-Methoxy-Chromene SAR Libraries

As a fully characterized member of the 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide series with documented multi-target bioactivity [4], 701217-54-1 serves as a reference standard for building and quality-controlling focused compound libraries. Procurement of this specific CAS-registered entity, rather than an unspecified chromene-3-carboxamide, ensures reproducible biological annotation and cross-study comparability for academic screening centers and contract research organizations requiring traceable chemical matter.

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